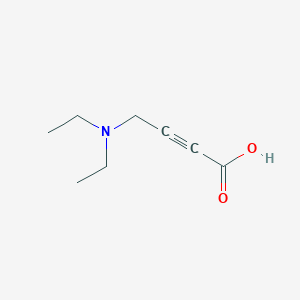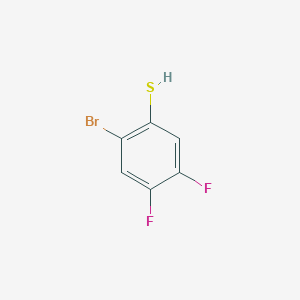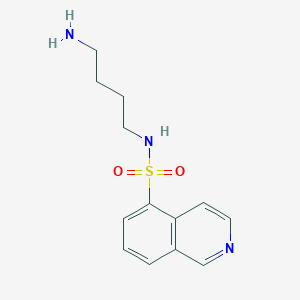
1-(3-Phenoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenoxyphenyl)ethanol is an organic compound characterized by a phenoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenoxyphenyl)ethanol typically involves the reaction of 3-phenoxybenzaldehyde with a reducing agent such as sodium borohydride in an ethanol solvent. The reaction proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: Industrial production of this compound can be achieved through the Williamson ether synthesis, where phenol reacts with 3-bromobenzyl alcohol in the presence of a base such as sodium hydroxide. This method is scalable and efficient, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Phenoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (3-Phenoxy-phenyl)-acetaldehyde using oxidizing agents like pyridinium chlorochromate.
Reduction: Reduction of this compound can yield (3-Phenoxy-phenyl)-methanol.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: (3-Phenoxy-phenyl)-acetaldehyde.
Reduction: (3-Phenoxy-phenyl)-methanol.
Substitution: (3-Phenoxy-phenyl)-chloride.
Applications De Recherche Scientifique
1-(3-Phenoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Phenoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site, thereby influencing metabolic pathways. Additionally, it can interact with cell membrane receptors, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Phenoxyethanol: Similar in structure but lacks the additional phenyl ring.
Phenylmethanol: Contains a phenyl group attached to a methanol moiety.
Benzyl Alcohol: Consists of a benzyl group attached to an alcohol group.
Uniqueness: 1-(3-Phenoxyphenyl)ethanol is unique due to the presence of both phenoxy and phenyl groups, which confer distinct chemical and physical properties. This dual functionality enhances its reactivity and broadens its range of applications compared to similar compounds.
Propriétés
Numéro CAS |
32852-93-0 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-(3-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H14O2/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-11,15H,1H3 |
Clé InChI |
MYWBBBSIAHHXJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


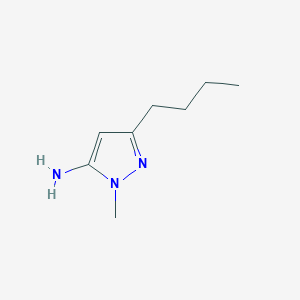


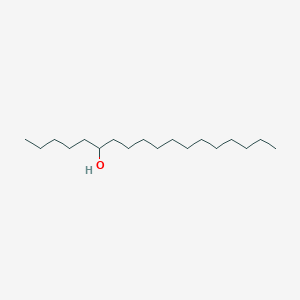
![6-[(2-Ethylphenyl)oxy]-3-pyridinamine](/img/structure/B8747688.png)



